molecular formula C8H10 B14663549 3,5-Dimethylidenecyclohex-1-ene CAS No. 38461-17-5

3,5-Dimethylidenecyclohex-1-ene

Cat. No.: B14663549
CAS No.: 38461-17-5
M. Wt: 106.16 g/mol
InChI Key: WTQHNWLXESYFAM-UHFFFAOYSA-N
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Description

3,5-Dimethylidenecyclohex-1-ene is an organic compound with a unique structure characterized by two methylene groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylidenecyclohex-1-ene typically involves the dehydrobromination of 1,2-dibromocyclohexane using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out under anhydrous conditions to prevent the formation of side products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylidenecyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Br₂ or Cl₂ in an inert solvent like carbon tetrachloride (CCl₄).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexenes.

Mechanism of Action

The mechanism of action of 3,5-Dimethylidenecyclohex-1-ene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

38461-17-5

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

3,5-dimethylidenecyclohexene

InChI

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-4H,1-2,5-6H2

InChI Key

WTQHNWLXESYFAM-UHFFFAOYSA-N

Canonical SMILES

C=C1CC=CC(=C)C1

Origin of Product

United States

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